REACTION_CXSMILES
|
N([O-])=O.[Na+].[C:5]([OH:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)N.OS(O)(=O)=O.[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:7]1([CH:20]=[CH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:6]([C:5]([OH:14])=[O:13])=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
41.1 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
68 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at this temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An excess of nitrite which may be present is destroyed by addition of sulphamic acid
|
Type
|
CUSTOM
|
Details
|
The solution of the diazonium salt prepared in this way
|
Type
|
ADDITION
|
Details
|
immediately after the start of addition the mixture
|
Type
|
ADDITION
|
Details
|
After addition and evolution of gas
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with warm water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |